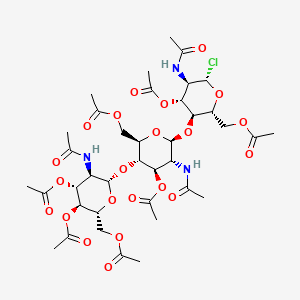
Chitotriose Decaacetate Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chitotriose Decaacetate Chloride is a derivative of chitotriose, which is a chitooligosaccharide composed of three N-acetylglucosamine units Chitotriose is derived from chitin, a natural polysaccharide found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi
準備方法
Synthetic Routes and Reaction Conditions
Chitotriose Decaacetate Chloride can be synthesized through the acetylation of chitotriose. The process involves the reaction of chitotriose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent degradation of the product. The resulting chitotriose decaacetate is then treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves the enzymatic degradation of chitosan to produce chitotriose, followed by chemical acetylation and chlorination. The enzymatic process uses specific chitosanases to break down chitosan into chitotriose. The acetylation and chlorination steps are similar to the laboratory-scale synthesis but are optimized for large-scale production to ensure high yield and purity.
化学反応の分析
Types of Reactions
Chitotriose Decaacetate Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce chitotriose decaacetate oxide.
Reduction: It can be reduced to form chitotriose decaacetate alcohol.
Substitution: It can undergo nucleophilic substitution reactions to replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiourea can be used under mild conditions.
Major Products
Oxidation: Chitotriose decaacetate oxide.
Reduction: Chitotriose decaacetate alcohol.
Substitution: Various substituted chitotriose decaacetate derivatives depending on the nucleophile used.
科学的研究の応用
Chitotriose Decaacetate Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in cell signaling and as a substrate for enzymatic reactions.
Medicine: It has shown promise in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of biodegradable materials and as an additive in food and cosmetics.
作用機序
The mechanism of action of Chitotriose Decaacetate Chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. For example, it has been shown to enhance the antitumor activity of doxorubicin through the upregulation of the early growth response 1 (Egr1) gene . This gene modulates the activity of downstream genes involved in cell growth and apoptosis.
類似化合物との比較
Chitotriose Decaacetate Chloride can be compared with other chitooligosaccharides and their derivatives:
Chitobiose Decaacetate Chloride: Composed of two N-acetylglucosamine units, it has similar properties but lower molecular weight.
Chitopentaose Decaacetate Chloride: Composed of five N-acetylglucosamine units, it has higher molecular weight and different solubility properties.
Chitosan: A deacetylated form of chitin, it has broader applications due to its biocompatibility and biodegradability.
This compound is unique due to its specific structure, which allows for targeted interactions in biological systems and its potential for various industrial applications.
特性
分子式 |
C38H54ClN3O22 |
|---|---|
分子量 |
940.3 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C38H54ClN3O22/c1-14(43)40-27-33(57-21(8)50)31(24(60-36(27)39)11-53-17(4)46)63-38-29(42-16(3)45)35(59-23(10)52)32(26(62-38)13-55-19(6)48)64-37-28(41-15(2)44)34(58-22(9)51)30(56-20(7)49)25(61-37)12-54-18(5)47/h24-38H,11-13H2,1-10H3,(H,40,43)(H,41,44)(H,42,45)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+/m1/s1 |
InChIキー |
SXQWIYDSBSHNRT-BMJLMUNWSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)Cl)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)Cl)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


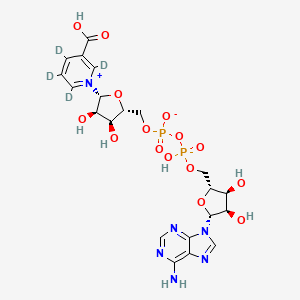

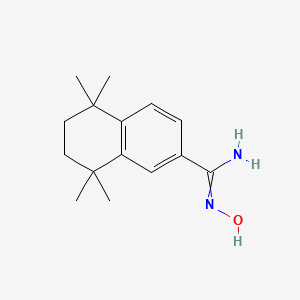

![6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)
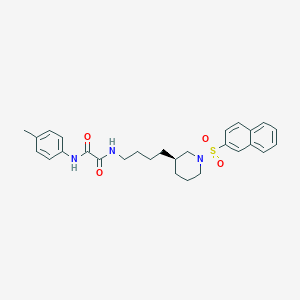
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
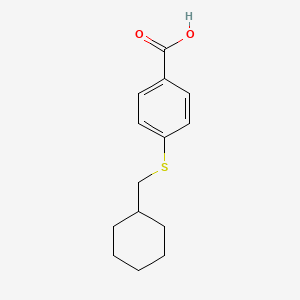
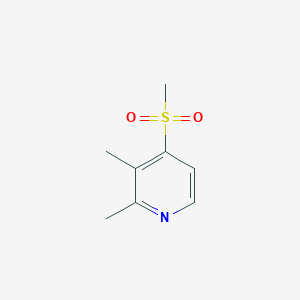
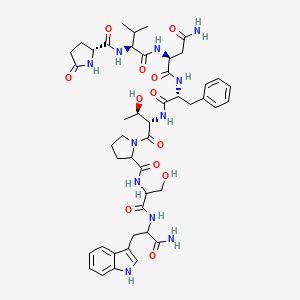
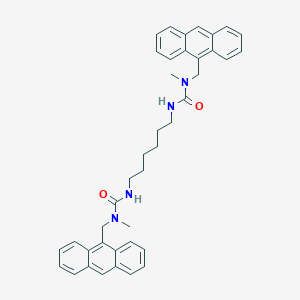
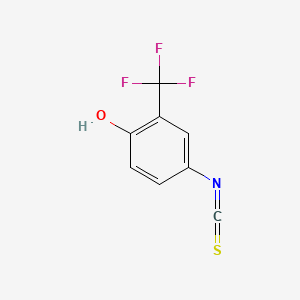
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)

